molecular formula C26H25N3O3 B2650569 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy)-2-(pyridin-3-ylmethyl)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 850908-80-4

5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy)-2-(pyridin-3-ylmethyl)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B2650569
CAS No.: 850908-80-4
M. Wt: 427.504
InChI Key: AMIVAHJWPUZKAQ-UHFFFAOYSA-N
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Description

This compound, "5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy)-2-(pyridin-3-ylmethyl)-3,4-dihydroisoquinolin-1(2H)-one," boasts a fascinating chemical structure combining moieties from different classes of organic compounds. This intricate structure indicates its potential versatility in various scientific applications, particularly in fields such as pharmacology, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically begins with the construction of its three main subunits: the quinolinyl, pyridinyl, and isoquinolinyl moieties. The synthetic route generally involves:

  • Quinolinyl Intermediate Synthesis

    • Begin with an appropriate quinoline precursor.

    • Perform a reduction reaction to form the dihydroquinolin-1(2H)-yl moiety using a reducing agent such as sodium borohydride (NaBH4).

  • Pyridinyl Intermediate Synthesis

    • Utilize a pyridine derivative as the starting material.

    • Employ Friedel-Crafts acylation to introduce the oxoethoxy group, followed by nucleophilic substitution to form the pyridin-3-ylmethyl group.

  • Isoquinolinyl Intermediate Synthesis

    • Synthesize the isoquinolinyl derivative by starting from isoquinoline and reducing it to obtain 3,4-dihydroisoquinolin-1(2H)-one.

  • Final Coupling

    • Combine the three synthesized intermediates through a series of coupling reactions, facilitated by reagents such as coupling catalysts (e.g., EDCI) to obtain the target compound.

Industrial Production Methods

Industrial production might scale up these reactions using flow chemistry or batch reactors to ensure efficiency and high yield. Careful control of reaction parameters, such as temperature, pressure, and pH, ensures consistency in large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • This compound can undergo oxidation at the dihydroquinolinyl and dihydroisoquinolinyl sites.

    • Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction

    • Reduction can occur at the oxoethoxy linkage, converting ketone to alcohol.

    • Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

  • Substitution

    • Nucleophilic substitution reactions are feasible at the pyridin-3-ylmethyl and oxoethoxy positions.

    • Reagents such as alkyl halides or acyl chlorides can introduce new functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : KMnO4, CrO3

  • Reducing Agents: : NaBH4, LiAlH4

  • Substituents: : Alkyl halides, Acyl chlorides

Major Products Formed

  • Oxidation: : Quinoline and isoquinoline derivatives

  • Reduction: : Alcohol derivatives

  • Substitution: : Functionalized pyridine and quinoline compounds

Scientific Research Applications

Chemistry

  • This compound is used as a building block in organic synthesis, enabling the creation of complex molecules for various research purposes.

Biology

  • In biological studies, it serves as a probe to investigate enzyme interactions due to its unique structure.

Medicine

  • Potential therapeutic applications include acting as a pharmacophore in drug design, particularly in targeting neuroreceptors or enzymes involved in disease pathways.

Industry

  • It may be used in the development of advanced materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves binding to specific molecular targets such as enzymes or receptors. The unique arrangement of its functional groups allows it to interact with biological macromolecules, influencing pathways involved in cellular processes.

Comparison with Similar Compounds

  • Similar Compounds

    • 3,4-Dihydroquinolin-1(2H)-yl derivatives

    • Pyridinylmethyl-substituted isoquinolinones

    • Oxoethoxy-quinoline hybrids

  • Uniqueness

    • This compound stands out due to the specific arrangement and combination of its functional groups, enhancing its interaction potential with diverse biological targets and its versatility in chemical synthesis.

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Properties

IUPAC Name

5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-2-(pyridin-3-ylmethyl)-3,4-dihydroisoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3/c30-25(29-14-5-8-20-7-1-2-10-23(20)29)18-32-24-11-3-9-22-21(24)12-15-28(26(22)31)17-19-6-4-13-27-16-19/h1-4,6-7,9-11,13,16H,5,8,12,14-15,17-18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIVAHJWPUZKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)COC3=CC=CC4=C3CCN(C4=O)CC5=CN=CC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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